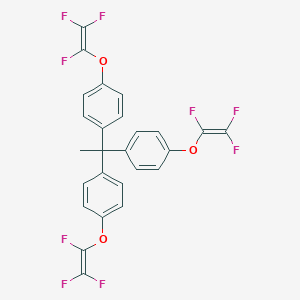
1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane
Cat. No. B163239
Key on ui cas rn:
134130-24-8
M. Wt: 546.4 g/mol
InChI Key: XAUHHCMRFFGRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05159037
Procedure details


A sample of impure tris-perfluorovinyl ether ("tris") (180.8 g, 93.5% tris-, 6.5% bis-perfluorovinyl ether purity as determined by gas chromotography corresponding to mole percent) is diluted with 1500 mL of hexane to make an approximately 10% (by volume) solution. The pumps are started, with hexane pumped into the bottom of the column (above the acetonitrile take-off) and acetonitrile pumped into the top of the column (below the hexane take-off). The flow rates are adjusted to 90 mL/min for hexane and 45 mL/min for acetonitrile. The hexane reservoir is allowed to drain until nearly empty, and the solution of impure tris-perfluorovinyl ether is transferred to the reservoir. After this is transferred onto the column, the reservoir is filled again with 1500 mL of hexane (saturated with acetonitrile). This is allowed to pump through the column and into the product reservoir to ensure complete washing of the product from the column. The hexane solution which exits the column contains tris-perfluorovinyl ether (99.5% purity, 49% recovery). The acetonitrile solution which exits the column contains the remainder of the product (88.35 g, 85.5% tris- and 14.5% bis-perfluorovinyl ether) and is concentrated by rotary evaporation, rediluted in hexane (750 mL) and purified by running it through the countercurrent extractor to give 50.55 g of tris-perfluorovinyl ether (98.2% purity). The acetonitrile solution from this pass contains 25.7 g of material which is 71% tris- and 28.5% bis-perfluorovinyl ether. The ether is found to have the following properties:
[Compound]
Name
material
Quantity
25.7 g
Type
reactant
Reaction Step One

[Compound]
Name
bis-perfluorovinyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]([F:44])([F:43])[C:3](F)([F:41])[O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:27]2[CH:32]=[CH:31][C:30]([O:33][C:34](F)([F:39])[C:35]([F:38])([F:37])Br)=[CH:29][CH:28]=2)([C:13]2[CH:18]=[CH:17][C:16]([O:19][C:20](F)([F:25])[C:21]([F:24])([F:23])Br)=[CH:15][CH:14]=2)[CH3:12])=[CH:7][CH:6]=1>C(#N)C>[F:25][C:20]([O:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]([C:8]2[CH:7]=[CH:6][C:5]([O:4][C:3]([F:41])=[C:2]([F:43])[F:44])=[CH:10][CH:9]=2)([C:27]2[CH:28]=[CH:29][C:30]([O:33][C:34]([F:39])=[C:35]([F:37])[F:38])=[CH:31][CH:32]=2)[CH3:12])=[CH:14][CH:15]=1)=[C:21]([F:24])[F:23]
|
Inputs


Step One
[Compound]
|
Name
|
material
|
|
Quantity
|
25.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
bis-perfluorovinyl ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(OC1=CC=C(C=C1)C(C)(C1=CC=C(C=C1)OC(C(Br)(F)F)(F)F)C1=CC=C(C=C1)OC(C(Br)(F)F)(F)F)(F)F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(=C(F)F)OC1=CC=C(C=C1)C(C)(C1=CC=C(C=C1)OC(=C(F)F)F)C1=CC=C(C=C1)OC(=C(F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
